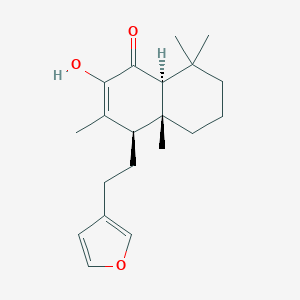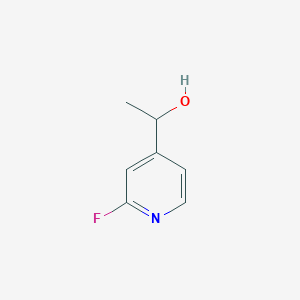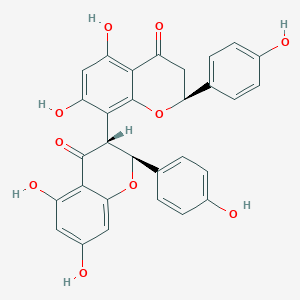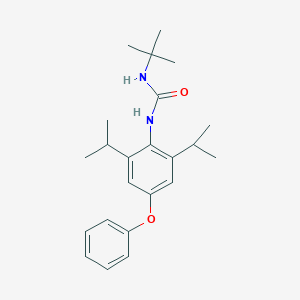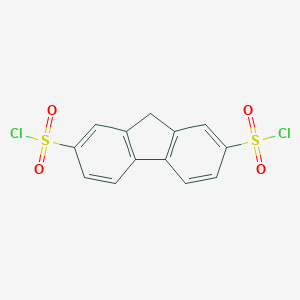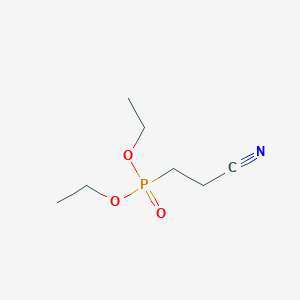
Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is a complex organic compound with the molecular formula C39H44O6 and a molecular weight of 608.76 g/mol . This compound is a derivative of D-galactopyranose, where the hydroxyl groups are protected by benzyl groups, and an additional pent-4-enyl group is attached to the anomeric carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside typically involves the protection of the hydroxyl groups of D-galactopyranose with benzyl groupsThe reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve similar protection and substitution reactions as described in the synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The pent-4-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the pent-4-enyl group can be reduced to form a saturated pentyl group.
Substitution: The benzyl protecting groups can be removed under hydrogenolysis conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Hydrogenolysis using hydrogen gas and a palladium catalyst.
Major Products Formed
Oxidation: Formation of pent-4-enal or pentanoic acid derivatives.
Reduction: Formation of pentyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside.
Substitution: Formation of D-galactopyranose derivatives with free hydroxyl groups.
Applications De Recherche Scientifique
Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is primarily used in scientific research, particularly in the fields of:
Chemistry: As a protected sugar derivative, it is used in the synthesis of more complex carbohydrates and glycosylation reactions.
Biology: It serves as a building block for the synthesis of glycosylated molecules, which are important in studying biological processes and interactions.
Medicine: It is used in the development of glycosylated drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is largely dependent on its use as a synthetic intermediate. In glycosylation reactions, it acts as a donor molecule, transferring its glycosyl group to acceptor molecules. The benzyl protecting groups help to control the reactivity and selectivity of these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but lacks the pent-4-enyl group.
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-galactopyranoside: Similar but with acetyl protecting groups instead of benzyl groups.
Uniqueness
Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is unique due to the combination of benzyl protecting groups and the pent-4-enyl group, which provides specific reactivity and selectivity in synthetic applications. This makes it particularly useful in the synthesis of complex carbohydrates and glycosylated molecules .
Propriétés
IUPAC Name |
(3R,4S,5S,6R)-2-pent-4-enoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44O6/c1-2-3-16-25-41-39-38(44-29-34-23-14-7-15-24-34)37(43-28-33-21-12-6-13-22-33)36(42-27-32-19-10-5-11-20-32)35(45-39)30-40-26-31-17-8-4-9-18-31/h2,4-15,17-24,35-39H,1,3,16,25-30H2/t35-,36+,37+,38-,39?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKZBFGKKCLGDY-HZZPCSLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
